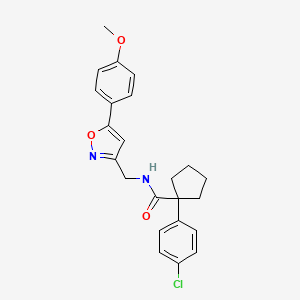

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group at the 1-position and a (5-(4-methoxyphenyl)isoxazol-3-yl)methyl moiety at the amide nitrogen. These moieties are recurrent in compounds with fungicidal, herbicidal, or enzyme-inhibitory properties, as seen in analogous molecules (e.g., triazole fungicides, acifluorfen herbicides) .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWDWWAIWUBBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

-

Formation of the Isoxazole Ring:

- The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction often employs catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

-

Attachment of the Methoxyphenyl Group:

- The methoxyphenyl group is introduced through electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an appropriate electrophile under acidic conditions.

-

Formation of the Cyclopentanecarboxamide Moiety:

- The cyclopentanecarboxamide moiety is synthesized by reacting cyclopentanone with an amine derivative, followed by acylation to introduce the carboxamide group.

-

Final Coupling:

- The final step involves coupling the isoxazole derivative with the cyclopentanecarboxamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and the nucleophile of choice.

Major Products:

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold similarities.

Cyclopentanecarboxamide Derivatives

- N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide ():

- Structure : Shares the cyclopentanecarboxamide backbone and a 4-methoxyphenyl group.

- Key Difference : Lacks the isoxazole ring and 4-chlorophenyl group present in the target compound.

- Implications : The absence of electronegative substituents (e.g., chlorine) and heterocyclic rings may reduce its bioactivity compared to the target compound.

Isoxazole-Containing Compounds

- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) ():

- Structure : Contains a substituted isoxazole ring linked to a benzamide group.

- Key Difference : Features a branched alkyl chain instead of a chlorophenyl group.

- Application : Isoxaben is a pre-emergent herbicide targeting cellulose biosynthesis . The target compound’s methoxyphenyl and chlorophenyl groups may confer distinct selectivity or potency.

Chlorophenyl-Substituted Agrochemicals

- Metconazole and Triticonazole ():

- Structure : Triazole fungicides with chlorophenyl substituents.

- Key Difference : Utilize a triazole ring instead of an isoxazole.

- Implications : The triazole ring is critical for cytochrome P450 inhibition in fungi. The target compound’s isoxazole may interact with different biological targets.

Amide-Based Herbicides

Research Implications and Gaps

The target compound’s unique combination of a chlorophenyl group, isoxazole ring, and methoxyphenyl substituent distinguishes it from known agrochemicals. However, the absence of explicit data on its activity necessitates further studies to:

Evaluate its efficacy against fungal, bacterial, or plant targets.

Compare its metabolic stability and toxicity with simpler analogs like propanil or isoxaben .

Explore synergistic effects with other substituents (e.g., trifluoromethyl groups, as in compounds).

Biological Activity

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, a compound belonging to the isoxazole derivatives, has garnered attention for its potential biological activities. Isoxazole compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide

- Molecular Formula : C20H19ClN2O3

- Molecular Weight : 370.83 g/mol

The biological activity of this compound is primarily attributed to the isoxazole ring, which allows for interactions with various biological targets. These interactions can modulate several signaling pathways involved in cellular processes such as apoptosis, inflammation, and cell proliferation.

Anticancer Activity

Research has indicated that derivatives of isoxazole exhibit significant anticancer properties. The compound has been tested in vitro against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis. For instance, a study reported that isoxazole derivatives could significantly reduce the viability of cancer cells by triggering apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In a comparative study involving several isoxazole derivatives, it was found that they exhibited moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, indicating their potential as antibacterial agents . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Preliminary studies have suggested neuroprotective properties of this compound in models of cerebral ischemia. In vivo experiments demonstrated that administration of the compound significantly prolonged survival time in mice subjected to induced ischemia compared to control groups . This suggests its potential utility in treating conditions like stroke or neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

In a specific study examining the neuroprotective effects of the compound, mice were subjected to bilateral common carotid artery occlusion. The treatment group receiving the compound showed a statistically significant increase in survival time compared to the control group (p < 0.05). The results suggest that the compound may act by reducing oxidative stress or inflammation associated with ischemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.